D,L-Cystathionine-d4

Description

Contextual Role of D,L-Cystathionine as a Metabolite within Sulfur Amino Acid Pathways

Cystathionine (B15957) is a key intermediate in the transsulfuration pathway, a critical metabolic route for the synthesis of the amino acid cysteine from methionine. ucd.ieresearchgate.net This pathway plays a central role in sulfur amino acid metabolism. The process begins with the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions. biomolther.org After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. biomolther.org

Homocysteine stands at a crucial metabolic crossroads. It can either be remethylated back to methionine or enter the transsulfuration pathway. biomolther.org In the first committed step of transsulfuration, the enzyme cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine with serine to form cystathionine. ucd.iemdpi.com Subsequently, the enzyme cystathionine γ-lyase (CGL) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia (B1221849). researchgate.net Cysteine is a vital precursor for the synthesis of glutathione (B108866), a major intracellular antioxidant, as well as other important sulfur-containing compounds like taurine. ucd.ie Therefore, cystathionine is a pivotal molecule that links the metabolism of methionine and cysteine, ensuring a proper supply of these essential sulfur-containing amino acids. invivochem.com

Rationale for Utilizing Deuterated Analogs in Mechanistic and Quantitative Studies

The use of deuterated analogs, such as D,L-Cystathionine-d4, offers significant advantages in both mechanistic and quantitative research. In mechanistic studies, the substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the heavier mass of deuterium. chinesechemsoc.org This effect can be a powerful tool for elucidating reaction mechanisms, as it can help identify the rate-determining step of a pathway.

In quantitative studies, particularly those employing mass spectrometry, deuterated compounds serve as ideal internal standards. biomol.commdpi.com An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to a sample in a known amount. It helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. mdpi.com Because deuterated analogs like this compound are chemically identical to their unlabeled counterparts, they co-elute during chromatographic separation and exhibit similar ionization efficiencies in the mass spectrometer. mdpi.com However, their mass difference allows them to be distinguished and quantified separately. isotope.com This makes this compound an invaluable tool for accurately measuring the concentration of endogenous cystathionine in various biological samples, which is crucial for studying the dynamics of sulfur amino acid metabolism in health and disease. biomol.comresearchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀D₄N₂O₄S | biomol.comisotope.comlgcstandards.com |

| Molecular Weight | 226.28 g/mol | isotope.com |

| CAS Number | 146764-57-0 | isotope.comlgcstandards.com |

| Appearance | White to off-white solid | invivochem.comlgcstandards.com |

| Purity | ≥98% | isotope.comlgcstandards.com |

| Isotopic Purity | ≥98% (d4) | lgcstandards.com |

| Storage Temperature | Room temperature, away from light and moisture | isotope.com |

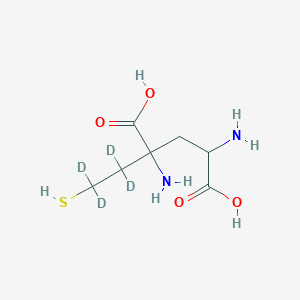

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O4S |

|---|---|

Molecular Weight |

226.29 g/mol |

IUPAC Name |

2,4-diamino-2-(1,1,2,2-tetradeuterio-2-sulfanylethyl)pentanedioic acid |

InChI |

InChI=1S/C7H14N2O4S/c8-4(5(10)11)3-7(9,1-2-14)6(12)13/h4,14H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |

InChI Key |

MJMYLYUUBMQRFM-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)C(CC(C(=O)O)N)(C(=O)O)N |

Canonical SMILES |

C(CS)C(CC(C(=O)O)N)(C(=O)O)N |

Origin of Product |

United States |

Elucidation of Metabolic Pathways and Fluxes Utilizing D,l Cystathionine D4

Tracing the Transsulfuration Pathway: Homocysteine to Cysteine Conversion

The transsulfuration pathway is a critical metabolic route that facilitates the conversion of homocysteine to cysteine, with cystathionine (B15957) as a key intermediate. mdpi.comnih.gov This pathway is the sole route for the biosynthesis of cysteine in mammals and plays a central role in sulfur metabolism and cellular redox regulation. mdpi.comnih.gov D,L-Cystathionine-d4 serves as an invaluable tracer to elucidate the kinetics and regulation of this pathway. By introducing this labeled compound, researchers can monitor its conversion to downstream metabolites, providing insights into the activity of the enzymes involved.

The pathway begins with the conversion of methionine to homocysteine. mdpi.com Homocysteine then stands at a crucial metabolic crossroads: it can either be remethylated back to methionine or enter the transsulfuration pathway. nih.gov The latter is an irreversible process that commits homocysteine to the synthesis of cysteine and other vital sulfur-containing molecules. mdpi.com

Investigating Cystathionine β-Synthase (CBS) Mediated Reactions

Cystathionine β-synthase (CBS) is the first and rate-limiting enzyme in the transsulfuration pathway. nih.gov It catalyzes the condensation of homocysteine with serine to form cystathionine. nih.govbiorxiv.org This pyridoxal-5'-phosphate (PLP)-dependent reaction is a pivotal step in sulfur amino acid metabolism. researchgate.net

The use of isotopically labeled substrates, such as deuterated variants of homocysteine which lead to the formation of this compound in situ, allows for the detailed investigation of CBS activity. For example, studies have utilized deuterium-labeled homocysteine (d4-Hcy) to trace its incorporation into cystathionine, thereby quantifying the flux through the CBS-mediated step. springermedizin.de

Research has shown that CBS is a complex, multi-domain protein. biorxiv.orgmdpi.com In addition to its canonical reaction, CBS can also catalyze the synthesis of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule, using cysteine and homocysteine as substrates. biorxiv.orgnih.gov The study of CBS is critical as its deficiency leads to homocystinuria, a metabolic disorder characterized by elevated levels of homocysteine. mdpi.com

Exploring Cystathionine γ-Lyase (CTH/CSE) Catalyzed Cleavage

Following its synthesis by CBS, cystathionine is cleaved by the enzyme cystathionine γ-lyase (CTH), also known as cystathionase (CSE). nih.govnih.gov This PLP-dependent enzyme catalyzes the breakdown of cystathionine into cysteine, ammonia (B1221849), and 2-oxobutanoate. nih.govuniprot.org This reaction represents the final step in the transsulfuration pathway, yielding the crucial amino acid cysteine. uniprot.org

This compound can be used as a direct substrate in assays to measure CTH activity. By monitoring the formation of labeled cysteine or other products, researchers can quantify the rate of the CTH-catalyzed reaction. This is essential for understanding conditions associated with CTH deficiency, which can lead to elevated levels of cystathionine in the plasma and urine. nih.gov

Like CBS, CTH is also involved in the production of H2S, primarily using cysteine as a substrate. nih.govresearchgate.net The dual role of these enzymes in both the synthesis of cysteine and the production of H2S highlights the complexity of sulfur metabolism.

Analysis of Sulfur-Containing Amino Acid Metabolism Dynamics

The metabolism of sulfur-containing amino acids is a highly regulated network essential for numerous cellular functions. This compound is instrumental in analyzing the dynamics of this metabolism. By tracing the flow of the deuterium (B1214612) label from cystathionine to downstream metabolites, researchers can gain a comprehensive understanding of how the pathway responds to various physiological and pathological conditions.

For instance, stable isotope tracer studies using deuterium-labeled homocysteine have revealed that under certain stress conditions, such as methionine restriction in cancer cells, there is a redirection of homocysteine metabolism towards the transsulfuration pathway. springermedizin.de This shift is believed to be a cellular response to oxidative stress, aiming to increase the synthesis of glutathione (B108866) (GSH), a major antioxidant derived from cysteine. springermedizin.de

The table below summarizes key enzymes and metabolites in sulfur-containing amino acid metabolism that can be studied using isotopic tracers like this compound.

| Enzyme/Metabolite | Role in Sulfur Amino Acid Metabolism |

| Methionine | Essential amino acid, precursor to homocysteine. |

| Homocysteine | Key branch-point metabolite. |

| Cystathionine β-Synthase (CBS) | Catalyzes the formation of cystathionine from homocysteine and serine. nih.govbiorxiv.org |

| Cystathionine | Intermediate in the transsulfuration pathway. bevital.no |

| Cystathionine γ-Lyase (CTH/CSE) | Cleaves cystathionine to produce cysteine. nih.govnih.gov |

| Cysteine | Precursor for proteins, glutathione (GSH), and taurine. mdpi.com |

| Glutathione (GSH) | Major cellular antioxidant. |

| Hydrogen Sulfide (H2S) | Gaseous signaling molecule produced by CBS and CTH. nih.gov |

Application in 13C Metabolic Flux Analysis and Related Isotopic Tracing Experiments

While this compound is a deuterium-labeled tracer, its application is often integrated within broader metabolic flux analysis studies that may also employ 13C-labeled precursors like 13C-glucose or 13C-glutamine. uni.luembopress.org This multi-tracer approach provides a more complete picture of cellular metabolism.

Isotopic tracing experiments are fundamental to metabolomics as they allow for the distinction between biologically derived metabolites and experimental contaminants. eurisotop.com Stable isotope-labeled compounds like this compound serve as gold-standard internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples using mass spectrometry. eurisotop.comcaymanchem.com

In the context of metabolic flux analysis, the rate of incorporation of stable isotopes from a labeled precursor into downstream metabolites is measured. eurisotop.com This allows for the calculation of pathway activities, or fluxes, which provides a much richer understanding of metabolism than simply measuring metabolite concentrations. eurisotop.com For example, tracing the label from 13C-serine into cystathionine and subsequently into glutathione can reveal the contribution of the transsulfuration pathway to de novo cysteine synthesis and redox homeostasis. nih.gov

Interconnections with One-Carbon Metabolism and Cellular Redox Homeostasis

The transsulfuration pathway is intricately linked with one-carbon metabolism and cellular redox homeostasis. nih.gov Homocysteine, the substrate for CBS, is also a product of the methionine cycle, a key component of one-carbon metabolism. mdpi.com The methionine cycle is responsible for generating S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. springermedizin.de

The fate of homocysteine—whether it is remethylated to methionine or enters the transsulfuration pathway—is a critical regulatory point that balances the cellular needs for methylation and antioxidant defense. nih.gov By producing cysteine, the transsulfuration pathway provides the limiting substrate for the synthesis of glutathione (GSH), the most abundant cellular antioxidant. researchgate.net

Isotopic tracing studies utilizing compounds like this compound and labeled precursors of one-carbon metabolism (e.g., labeled serine or methionine) are crucial for dissecting these interconnections. Such studies have shown that under conditions of oxidative stress, the flux through the transsulfuration pathway is increased to boost GSH production. mdpi.com This highlights the pathway's vital role in maintaining cellular redox homeostasis. nih.gov The redirection of homocysteine towards transsulfuration is a key adaptive response to oxidative stress. springermedizin.de

Enzymatic Mechanism and Regulation Studies with Deuterated Cystathionine Analogs

Investigation of Enzyme Kinetics and Substrate Specificity for Cystathionine (B15957) Metabolizing Enzymes

Deuterated analogs are critical tools for dissecting the kinetic behavior and substrate preferences of enzymes that metabolize cystathionine, such as cystathionine β-synthase (CBS), cystathionine γ-lyase (CGL), and cystathionine β-lyase (CBL). These enzymes are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent and play central roles in the transsulfuration pathway, which converts methionine to cysteine. unl.edu

Research into the substrate specificity of these enzymes reveals a complex interplay of structural features that dictate catalytic efficiency. For instance, studies on cystathionine γ-lyase have shown that while the enzyme has the highest catalytic efficiency with its native substrate, cystathionine, it can also process alternative substrates, albeit with significantly different reaction rates. wisc.edu Mutagenesis studies, such as replacing key active site residues, can lead to a relaxation of substrate specificity, sometimes accompanied by an increase in the catalytic rate (kcat) for various substrates. nih.govacs.org This highlights how active sites are finely tuned to bind specific substrates in catalytically productive orientations. nih.govacs.org

The use of D,L-Cystathionine-d4 and its isomers primarily serves as an internal standard for precise quantification of the natural substrate in kinetic assays using gas or liquid chromatography-mass spectrometry (GC-MS or LC-MS). caymanchem.com This allows for accurate determination of kinetic parameters by distinguishing the substrate from the standard based on mass.

While comprehensive kinetic data comparing the enzymatic processing of this compound directly against its non-deuterated counterpart is not extensively published, the principles of enzyme kinetics suggest that the substitution of deuterium (B1214612) for hydrogen at non-reacting positions would likely have a minimal impact on the primary kinetic parameters (Km and kcat). However, its utility in hydrogen/deuterium (H/D) exchange experiments and as a tracer in metabolic flux analysis is well-established.

Table 1: Key Enzymes in Cystathionine Metabolism and Their Catalytic Reactions

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway | Key Features |

|---|---|---|---|---|

| Cystathionine β-synthase (CBS) | 4.2.1.22 | Serine + Homocysteine → Cystathionine + H₂O | Reverse Transsulfuration | PLP- and Heme-dependent; Allosterically activated by S-adenosylmethionine (AdoMet). unl.edunih.govnih.gov |

| Cystathionine γ-lyase (CGL/CSE) | 4.4.1.1 | Cystathionine → Cysteine + α-ketobutyrate + NH₃ | Reverse Transsulfuration | PLP-dependent; Catalyzes γ-elimination. researchgate.netmdpi.com |

| Cystathionine β-lyase (CBL) | 4.4.1.8 | Cystathionine → Homocysteine + Pyruvate + NH₃ | Methionine Biosynthesis (in bacteria/plants) | PLP-dependent; Catalyzes α,β-elimination. wikipedia.org |

Exploration of Kinetic Isotope Effects in Enzymatic Catalysis

The kinetic isotope effect (KIE) is the change in reaction rate that occurs when an atom in a reactant is replaced by one of its heavier isotopes. numberanalytics.com It is a fundamental tool for probing reaction mechanisms, particularly for identifying rate-limiting steps and characterizing transition state structures. libretexts.orgprinceton.edu In the context of cystathionine-metabolizing enzymes, deuterium substitution in this compound can be used to investigate whether the cleavage of a carbon-hydrogen (C-H) bond is a rate-determining step in the catalytic cycle. libretexts.org

Table 2: Principles and Applications of KIE in Enzymology

| KIE Principle | Description | Application in Cystathionine Enzyme Studies |

|---|---|---|

| Primary KIE | Occurs when the bond to the isotope is broken or formed in the rate-determining step. A C-H bond vibrates at a higher frequency than a C-D bond, resulting in a lower activation energy for C-H bond cleavage. princeton.edu | Used to determine if Cα-H or Cβ-H bond cleavage is the rate-limiting step in the elimination reactions catalyzed by CBS, CGL, or CBL. |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation. Often arises from changes in hybridization (e.g., sp³ to sp²) at the reaction center. princeton.edu | Can provide insights into the geometry of the transition state. |

| Solvent KIE | Observed when the reaction is run in a deuterated solvent (e.g., D₂O). Can indicate the involvement of proton transfer from the solvent in the mechanism. libretexts.org | Helps to understand the role of proton exchange with the solvent during the catalytic cycle. researchgate.net |

Characterization of Allosteric Regulation and Cofactor Dependencies

Deuterated analogs are invaluable for studying the structural dynamics that underpin allosteric regulation and cofactor interactions in enzymes. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a particularly powerful technique where the rate of deuterium incorporation into the protein backbone is measured. This rate is sensitive to the protein's local conformation and solvent accessibility, providing a map of structural changes that occur upon ligand binding or mutation.

Studies on human cystathionine β-synthase (CBS), an enzyme allosterically activated by S-adenosylmethionine (AdoMet), have effectively used this approach. acs.orgnih.gov Research on a pathogenic linked mutation (P78R/K102N) revealed that the mutant enzyme was unresponsive to AdoMet activation. acs.org HDX-MS analysis showed that, even without AdoMet, the mutant was "locked" in an activated conformation that the wild-type enzyme only adopts in the presence of the activator. acs.orgnih.gov This provided a clear structural explanation for the loss of allosteric regulation. Further studies have used the rate of deuterium incorporation to model the cross-talk and interface between the catalytic core and the C-terminal autoinhibitory domain. acs.org

The function of cystathionine-metabolizing enzymes is also critically dependent on cofactors, primarily PLP and, in the case of mammalian CBS, heme. nih.gov While PLP is the catalytic cofactor, the heme in CBS is thought to play a regulatory role. researchgate.net Binding of molecules like carbon monoxide (CO) to the heme iron inhibits enzyme activity by inducing a tautomeric shift in the PLP cofactor from the active ketoenamine form to the inactive enolimine form. researchgate.net Studies on CBS variants have shown that mutations distant from the cofactor binding sites can still impact enzyme function by modestly destabilizing the protein structure, thereby affecting cofactor binding or retention. nih.gov this compound can be used in kinetic assays within these studies to precisely measure how such mutations and regulatory events alter the enzyme's catalytic output.

Role in Preclinical Research Models for Metabolic Dysregulation

Utilization in In Vitro Cell Culture Models to Study Pathway Perturbations

In vitro cell culture models are fundamental in dissecting the molecular mechanisms of metabolic diseases. D,L-Cystathionine-d4 is instrumental in these systems for quantifying changes in the transsulfuration pathway under various experimental conditions.

One significant area of research is in understanding conditions like Down syndrome (DS), where overexpression of the CBS gene on chromosome 21 leads to metabolic imbalances. nih.gov Studies using human fibroblast cell lines from individuals with DS have shown increased CBS expression and subsequent alterations in metabolite levels. nih.govresearchgate.net In such studies, this compound would be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to accurately measure the concentration of endogenous cystathionine (B15957). This allows for the precise assessment of how genetic overexpression of CBS impacts the flux through the transsulfuration pathway.

Furthermore, research on cancer metabolism has utilized cell culture models to explore metabolic reprogramming. For instance, in certain types of gliomas with IDH mutations, there is an observed alteration in the transsulfuration pathway to maintain glutathione (B108866) levels and redox balance. embopress.org By using stable isotope tracers, researchers can follow the metabolic fate of precursors like methionine through to cystathionine and cysteine, providing a detailed picture of the pathway's activity. researchgate.net this compound enables the accurate quantification of cystathionine pools, which is crucial for understanding the dynamics of this compensatory mechanism.

Investigations into the protective effects of cystathionine against cellular stress also rely on in vitro models. nih.gov For example, studies have shown that cystathionine can protect against endoplasmic reticulum (ER) stress-induced apoptosis in cell culture. nih.gov In these experiments, this compound facilitates the accurate measurement of both endogenous and exogenously applied cystathionine, helping to correlate its concentration with observed cellular effects.

| Research Area | Cell Model | Key Findings | Role of this compound |

| Down Syndrome | Human Fibroblasts | Increased CBS expression and altered transsulfuration flux. nih.govresearchgate.net | Internal standard for accurate cystathionine quantification. |

| Cancer Metabolism | Glioma Cell Lines | Altered transsulfuration pathway to maintain redox balance. embopress.org | Enables precise measurement of cystathionine pools. |

| Cellular Stress | Various Cell Lines | Cystathionine protects against ER stress-induced apoptosis. nih.gov | Facilitates accurate quantification of cystathionine levels. |

Application in Animal Models for Investigating Metabolic Phenotypes

Animal models are indispensable for studying the systemic effects of metabolic dysregulation. This compound is applied in these models to quantify in vivo changes in the transsulfuration pathway and to understand the resulting metabolic phenotypes.

In studies of homocystinuria, a genetic disorder caused by CBS deficiency, mouse models that mimic the human disease are used. nih.gov These models exhibit elevated homocysteine levels and a lack of cystathionine synthesis. The administration of stable isotope-labeled precursors can help to trace the block in the pathway. This compound is used as an internal standard to confirm the absence or significant reduction of endogenous cystathionine in these animals, validating the disease model. nih.gov

Research on Down syndrome also extends to animal models, such as rats with triplication of the Cbs gene. nih.gov These models have been shown to exhibit neurocognitive dysfunction linked to the overproduction of hydrogen sulfide (B99878) (H₂S), a byproduct of the CBS reaction. nih.gov The use of this compound in these studies allows for the precise measurement of cystathionine levels in various tissues, helping to correlate the biochemical changes with the observed phenotypes.

Furthermore, animal models are used to investigate the protective effects of cystathionine in vivo. For example, in mouse models of tunicamycin-induced ER stress, administration of cystathionine was found to block hepatic steatosis and kidney injury. nih.gov this compound would be essential in such studies for pharmacokinetic analysis, allowing researchers to accurately measure the concentration of the administered cystathionine and its endogenous counterpart in tissues and plasma.

| Animal Model | Metabolic Condition | Research Focus | Application of this compound |

| CBS-deficient mice | Homocystinuria | Investigating the consequences of blocked transsulfuration. nih.gov | Internal standard to confirm the absence of cystathionine. |

| Rat model of Down Syndrome | Down Syndrome | Linking CBS overexpression to neurobehavioral dysfunction. nih.gov | Accurate measurement of cystathionine in tissues. |

| Tunicamycin-treated mice | ER Stress | Evaluating the protective effects of cystathionine. nih.gov | Pharmacokinetic analysis and quantification of cystathionine. |

Assessment of Biomarker Candidates for Metabolic Imbalances in Research Settings

The identification of reliable biomarkers is a crucial goal in metabolic research. Cystathionine itself is considered a potential biomarker for various conditions, and this compound is vital for developing and validating the assays used to measure it.

Elevated plasma cystathionine can indicate a functional bottleneck in the transsulfuration pathway, often due to vitamin B6 deficiency or impaired enzyme activity. healthmatters.iobevital.no In clinical research settings, accurate measurement of plasma cystathionine is essential. The development of robust analytical methods, such as LC-MS/MS, relies on stable isotope-labeled internal standards like this compound to ensure precision and accuracy. bevital.noresearchgate.net

In the context of Down syndrome, where CBS is overexpressed, cystathionine levels could serve as a biomarker for the degree of metabolic dysregulation. nih.gov Research using fibroblast models has already demonstrated significant metabolic shifts that can be quantified using fluxomic analysis, with this compound playing a role in the accurate measurement of key metabolites. nih.govresearchgate.net

Furthermore, in cardiovascular disease research, elevated cystathionine has been associated with metabolic perturbations that increase risk. nih.gov Metabolomic studies in patients with stable angina pectoris have shown that high plasma cystathionine is linked to other metabolic abnormalities. nih.gov The development of these metabolomic profiles requires highly accurate quantification of a wide range of metabolites, for which stable isotope standards are indispensable.

| Condition | Potential Biomarker | Analytical Method | Role of this compound |

| Vitamin B6 Deficiency | Plasma Cystathionine | LC-MS/MS | Internal standard for assay validation and accuracy. bevital.noresearchgate.net |

| Down Syndrome | Cystathionine | Fluxomic Analysis | Accurate quantification of metabolic shifts. nih.gov |

| Cardiovascular Disease | Plasma Cystathionine | Metabolomics | Precise measurement in metabolic profiling. nih.gov |

Synthetic Methodologies for Deuterium Labeled Cystathionine and Analogs

Chemical Synthesis Approaches for Stereoisomers and Site-Specific Deuterated Forms

Chemical synthesis provides a robust and versatile platform for producing a wide array of isotopically labeled cystathionine (B15957) analogs, including specific stereoisomers and site-specifically deuterated forms like D,L-Cystathionine-d4 . These methods typically involve the coupling of two distinct amino acid-derived synthons, one of which carries the isotopic label. The synthesis of this compound, a racemic mixture at the homocysteine-derived stereocenter, often relies on the nucleophilic addition of a deuterated homocysteine precursor to an activated serine derivative [29, 32].

A common and effective strategy is the Michael addition of a thiol to an electrophilic dehydroalanine (B155165) (Dha) derivative. To generate this compound, the synthesis would commence with D,L-homocysteine-3,3,4,4-d4. This labeled precursor undergoes a conjugate addition reaction with an N-protected dehydroalanine, such as N-acetyl-dehydroalanine . The reaction proceeds under basic conditions, where the thiolate anion of homocysteine-d4 attacks the β-carbon of the dehydroalanine backbone. Subsequent deprotection steps are required to remove the protecting groups (e.g., acetyl) from the nitrogen, yielding the final product. The use of racemic D,L-homocysteine-d4 as a starting material directly results in the formation of a diastereomeric mixture of L,D- and L,L-cystathionine-d4 (assuming an L-dehydroalanine precursor), which constitutes the target this compound product mixture.

An alternative approach involves the nucleophilic substitution of a leaving group at the β-position of a serine derivative. For instance, β-chloro-L-alanine can be reacted with the sodium salt of D,L-homocysteine-d4 in a liquid ammonia (B1221849) solution . The thiolate of homocysteine-d4 displaces the chloride ion to form the thioether linkage characteristic of cystathionine. This method also yields a mixture of diastereomers due to the racemic nature of the labeled nucleophile.

The table below summarizes key chemical synthesis routes for producing deuterated cystathionine.

| Reaction Type | Labeled Precursor | Coupling Partner | Key Conditions | Resulting Product Form | Reference |

|---|---|---|---|---|---|

| Michael Addition | D,L-Homocysteine-3,3,4,4-d4 | N-acetyl-L-dehydroalanine | Basic conditions (e.g., NaOH or triethylamine) | Mixture of L,L- and this compound | |

| Nucleophilic Substitution | D,L-Homocysteine-3,3,4,4-d4 | N-Tosyl-O-tosyl-L-serine methyl ester | Base-catalyzed displacement in an organic solvent | Protected this compound diastereomers | |

| Nucleophilic Substitution | Sodium salt of D,L-Homocysteine-d4 | β-Chloro-L-alanine | Liquid ammonia solvent | Mixture of L,L- and this compound |

Biocatalytic and Enzymatic Deuteration Strategies

Enzymatic synthesis offers unparalleled stereoselectivity, which is a critical advantage for producing specific isomers of labeled compounds . The biosynthesis of cystathionine in most organisms is catalyzed by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL). These enzymes can be harnessed in vitro to produce isotopically labeled cystathionine with high fidelity .

The primary enzymatic route to L-cystathionine is the CBS-catalyzed condensation of L-serine and L-homocysteine. To produce a deuterated analog, one of the substrates must be isotopically labeled. For example, reacting L-serine with L-homocysteine-3,3,4,4-d4 in the presence of purified CBS will yield exclusively L,L-cystathionine-d4 . The strict stereospecificity of CBS for L-amino acids prevents the formation of other stereoisomers. This method is ideal for applications requiring a pure L,L-labeled standard, but it is not suitable for directly producing the D,L-mixture specified in this compound.

Whole-cell biocatalysis presents another avenue. Microorganisms overexpressing a key biosynthetic enzyme like CBS can be cultured in a medium containing a deuterated precursor. For instance, E. coli engineered to overproduce CBS can be fed L-homocysteine-d4, leading to the intracellular synthesis and accumulation of L,L-cystathionine-d4 . While highly efficient and stereospecific, this approach is generally limited to producing the naturally occurring L,L-isomer. The generation of D-amino acid-containing isomers like D,L-cystathionine would require enzymes with altered or broader substrate specificity, which are not commonly employed for this purpose.

The table below outlines enzymatic approaches for synthesizing deuterated cystathionine.

| Enzyme/System | Labeled Substrate(s) | Unlabeled Substrate | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Cystathionine β-Synthase (CBS) | L-Homocysteine-3,3,4,4-d4 | L-Serine | L,L-Cystathionine-d4 | |

| Cystathionine β-Synthase (CBS) | L-Serine-2,3,3-d3 | L-Homocysteine | L,L-Cystathionine-d3 | |

| Whole-cell biocatalysis (e.g., engineered E. coli) | L-Homocysteine-d4 (fed to medium) | Endogenous L-Serine | L,L-Cystathionine-d4 |

Considerations for Isotopic Purity and Positional Labeling

The utility of this compound as an internal standard or tracer is critically dependent on its analytical characterization, specifically its isotopic purity, the precise location of the deuterium (B1214612) labels, and its stereochemical composition [1, 2].

Isotopic Purity (or Isotopic Enrichment): This metric quantifies the percentage of the compound population that incorporates the desired number of deuterium atoms (in this case, four). It is primarily determined by the isotopic enrichment of the deuterated precursor used in the synthesis. Mass spectrometry (MS) is the definitive technique for this analysis . High-resolution MS can resolve the isotopologue distribution, showing the relative abundances of the unlabeled molecule (M+0) and the labeled species (M+1, M+2, M+3, M+4). For a high-quality this compound standard, the signal for the M+4 ion should be dominant, with an isotopic purity typically exceeding 98%.

Positional Labeling (Regiospecificity): Confirming that the deuterium atoms are located at the intended positions (e.g., carbons 3' and 4' of the homocysteine moiety) is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining label position .

¹H NMR: The absence of proton signals at the C3' and C4' positions confirms successful deuteration at these sites.

²H NMR: A deuterium spectrum will show signals corresponding to the chemical shifts of the C3' and C4' positions, directly observing the label.

¹³C NMR: Carbons bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and an isotopic shift compared to carbons bonded to hydrogen, providing further structural confirmation. Tandem mass spectrometry (MS/MS) can also verify label position by analyzing fragmentation patterns. The mass-to-charge ratio (m/z) of fragment ions containing the deuterated portion of the molecule will be shifted by 4 Da, localizing the label to the homocysteine-derived fragment .

Stereochemical Purity: Since this compound is a mixture of stereoisomers, it is important to characterize the composition. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase, is the standard method for separating and quantifying diastereomers (e.g., L,L- and D,L-cystathionine) .

The following table summarizes the key analytical techniques used for the quality control of this compound.

| Analytical Technique | Parameter Measured | Expected Result for High-Quality this compound | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Isotopic Purity / Enrichment | Dominant M+4 ion peak; isotopic enrichment >98% | |

| Tandem MS (MS/MS) | Positional Labeling Confirmation | Fragmentation pattern showing a +4 Da shift in the homocysteine-derived fragment ion | |

| ¹H NMR Spectroscopy | Positional Labeling Confirmation | Absence of proton signals corresponding to the C3' and C4' positions | |

| ²H NMR Spectroscopy | Direct Label Observation | Signal(s) present in the deuterium spectrum at the chemical shifts for C3' and C4' | |

| Chiral HPLC | Stereochemical Composition | Separation and quantification of the diastereomers (e.g., L,L- and D,L-isomers) |

Emerging Research Avenues and Future Perspectives

The isotopically labeled compound D,L-Cystathionine-d4 is positioned at the forefront of metabolic research, serving as a critical tool in the exploration of complex biological systems. Its utility extends from enhancing analytical precision to enabling a more holistic understanding of cellular processes. Emerging research continues to leverage this stable isotope-labeled standard to push the boundaries of metabolomics, systems biology, and chemical biology.

Q & A

Q. Advanced Research Focus

- Isotopic tracing : Use this compound as a stable isotope tracer in cell or animal models to track sulfur metabolism. LC-MS/MS quantifies deuterated intermediates (e.g., glutathione, homocysteine) to map flux rates .

- Control variables : Ensure isotopic enrichment does not perturb cellular redox balance. Validate via parallel experiments with non-deuterated controls .

- Data normalization : Correct for natural isotope abundance using software tools like IsoCor to avoid false positives .

What methodological steps are critical for ensuring reproducibility in deuterium retention studies of this compound?

Q. Advanced Research Focus

- Storage conditions : Store at +4°C in anhydrous, inert environments to minimize deuterium exchange with ambient moisture .

- Handling protocols : Use argon/vacuum-sealed vials during aliquoting. Monitor deuterium loss via periodic MS analysis .

- Statistical validation : Apply error propagation models to account for deuterium loss during sample preparation (e.g., ANOVA for batch variability) .

How should researchers address contradictory data in isotopic enrichment assays involving this compound?

Q. Advanced Research Focus

- Source analysis : Verify deuterium purity (>95%) via independent HPLC-MS validation. Contamination by non-deuterated cystathionine (CAS 56-88-2) can skew results .

- Technical artifacts : Check for in-source fragmentation in MS settings, which may misrepresent isotopic ratios. Optimize ionization parameters (e.g., ESI vs. APCI) .

- Biological variability : Use paired samples to distinguish technical noise from true metabolic heterogeneity (e.g., t-tests for inter-group comparisons) .

What safety and handling protocols are essential for working with this compound in laboratory settings?

Q. Basic Research Focus

- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation of aerosols .

- Spill management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste as hazardous organic material .

- Storage : Maintain at +4°C in tightly sealed, light-resistant containers to prevent degradation .

How can this compound be integrated into quantitative metabolomic workflows?

Q. Advanced Research Focus

- Internal standard preparation : Spike deuterated cystathionine into biological matrices (e.g., plasma, tissue homogenates) to correct for matrix effects in LC-MS quantification .

- Calibration curves : Generate linear ranges (e.g., 0.1–100 µM) using serial dilutions. Validate with precision (CV <15%) and accuracy (80–120% recovery) criteria .

- Cross-validation : Compare deuterated vs. non-deuterated analyte recovery rates to assess isotopic interference .

What are the limitations of using this compound in long-term metabolic studies?

Q. Advanced Research Focus

- Deuterium exchange : Prolonged incubation in aqueous buffers (pH >7) may lead to H/D exchange, altering isotopic integrity. Pre-test stability under experimental conditions .

- Biological half-life : Monitor tracer depletion kinetics in vivo using timed sampling and compartmental modeling .

- Cost-benefit analysis : Compare with ¹³C/¹⁵N-labeled analogs for studies requiring higher isotopic resolution .

How to validate the specificity of this compound in enzyme inhibition assays?

Q. Advanced Research Focus

- Competitive binding assays : Co-incubate with non-deuterated cystathionine to test for isotopic effects on enzyme affinity (e.g., cystathionine β-synthase) .

- Kinetic analysis : Calculate and differences using Michaelis-Menten plots. Significant deviations suggest isotopic interference .

- Structural modeling : Use molecular docking simulations to predict deuterium’s impact on active-site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.